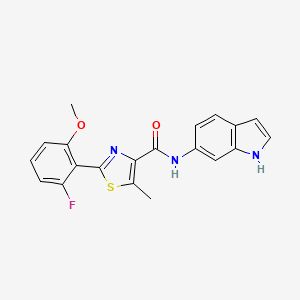
2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-FLUORO-6-METHOXYPHENYL)-N~4~-(1H-INDOL-6-YL)-5-METHYL-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorinated phenyl, methoxy, indole, and thiazole groups, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-FLUORO-6-METHOXYPHENYL)-N~4~-(1H-INDOL-6-YL)-5-METHYL-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole core, followed by the introduction of the indole and fluorinated phenyl groups. Common reagents used in these steps include thionyl chloride, indole derivatives, and fluorinated anilines. Reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-FLUORO-6-METHOXYPHENYL)-N~4~-(1H-INDOL-6-YL)-5-METHYL-1,3-THIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H~2~) and palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(2-FLUORO-6-FORMYLPHENYL)-N~4~-(1H-INDOL-6-YL)-5-METHYL-1,3-THIAZOLE-4-CARBOXAMIDE.
Scientific Research Applications
2-(2-FLUORO-6-METHOXYPHENYL)-N~4~-(1H-INDOL-6-YL)-5-METHYL-1,3-THIAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-FLUORO-6-METHOXYPHENYL)-N~4~-(1H-INDOL-6-YL)-5-METHYL-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(2-FLUORO-6-METHOXYPHENYL)-N~4~-(1H-INDOL-6-YL)-5-METHYL-1,3-THIAZOLE-4-CARBOXAMIDE: shares similarities with other thiazole and indole derivatives, such as:
Uniqueness
The uniqueness of 2-(2-FLUORO-6-METHOXYPHENYL)-N~4~-(1H-INDOL-6-YL)-5-METHYL-1,3-THIAZOLE-4-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H16FN3O2S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H16FN3O2S/c1-11-18(19(25)23-13-7-6-12-8-9-22-15(12)10-13)24-20(27-11)17-14(21)4-3-5-16(17)26-2/h3-10,22H,1-2H3,(H,23,25) |
InChI Key |
BDBDEYVMGCSXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=C(C=CC=C2F)OC)C(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















